2,2',3,5-Tetrachlorobiphenyl
Overview
Description
2,2’,3,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,2’,3,5-Tetrachlorobiphenyl is C12H6Cl4 . The InChIKey is ALDJIKXAHSDLLB-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript . Further details about the molecular structure can be found in the referenced material .Scientific Research Applications
Density Functional Theory Studies
Research on polychlorinated biphenyls (PCBs), including compounds like 2,2',5,5'-tetrachlorobiphenyl, has explored their electronic structures using density functional theory (DFT). Studies have provided insights into the adiabatic ionization potentials and electron affinities of PCBs, highlighting the electronic properties and reactivity of these compounds. Such investigations are crucial for understanding the environmental behavior and potential remediation strategies for PCBs (Arulmozhiraja, Fujii, & Morita, 2002).
Effects on Microbial Membranes
Studies on the effects of PCBs, including 2,2',5,5'-tetrachlorobiphenyl, on microbial cell membranes have shown significant interactions. For instance, research on Ralstonia eutropha H850 has demonstrated that PCBs can alter the fluidity and composition of microbial membranes, impacting microbial resilience and adaptation to environmental stressors (Kim, Lee, & Trevors, 2001).
Photocatalytic Degradation
The photocatalytic degradation of PCBs, including 2,2',5,5'-tetrachlorobiphenyl, has been investigated as a method for removing these pollutants from environmental matrices. Studies utilizing mixed crystal Ti0.97Fe0.02Ni0.01O2 thin films have shown promising results in degrading PCBs under certain conditions, offering a potential pathway for the remediation of PCB-contaminated sites (Tunçal, Çifçi, & Uslu Orhan, 2015).
Toxicity and Reactivity Analysis
The toxicity and chemical reactivity of PCBs, including 2,2',5,5'-tetrachlorobiphenyl, have been studied through the analysis of molecular descriptors and electrophilicities. These studies aim to correlate physical and chemical properties with biological effects, enhancing our understanding of PCB toxicity and guiding the development of safer chemical alternatives (Eddy, 2020).
Cometabolic Degradation Pathways
Research into the cometabolic degradation of PCBs by microbial cultures has expanded our knowledge of bioremediation potential. Studies involving strains such as Ralstonia sp. and Pseudomonas sp. have highlighted the ability of specific microbial isolates to degrade PCBs, including 2,2',3,5-tetrachlorobiphenyl, in the presence of biphenyl as a growth substrate. These findings underscore the role of microbial processes in the natural attenuation of PCB pollution (Adebusoye, Ilori, Picardal, & Amund, 2008).
Safety And Hazards
2,2’,3,5-Tetrachlorobiphenyl is a part of the group of polychlorinated biphenyls (PCBs), which were banned in the 1970s due to their bioaccumulation and harmful health effects . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .
properties
IUPAC Name |
1,2,5-trichloro-3-(2-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNBYFPJCCKTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867918 | |
Record name | 2,2',3,5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5-Tetrachlorobiphenyl | |
CAS RN |
70362-46-8 | |
Record name | 2,2′,3,5-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70362-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,5-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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